Nona-arginine

説明

Nona-arginine, also known as Arg9 or R9, is a type of cell-penetrating peptide (CPP). CPPs are characterized by their ability to promote the receptor-independent cellular uptake of membrane-impermeable macromolecules, such as peptides, proteins, nucleic acids, and nanoparticles . CPPs are usually short peptides with less than 30 amino acids .

Physical And Chemical Properties Analysis

While specific physical and chemical properties of Nona-arginine were not found in the search results, it’s known that arginine-rich peptides like Nona-arginine can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions .

科学的研究の応用

Cell-Penetrating Peptides (CPPs)

Nona-arginine is a type of arginine-rich cell-penetrating peptide (CPP). CPPs have been discovered to deliver chemical drugs, nucleic acids, and macromolecules to permeate cell membranes, creating a novel route for exogenous substances to enter cells . The sequence design and the penetrating mechanisms are critical .

Drug/RNA Delivery Systems

Taking advantage of the penetration ability, biomedical applications of arginine-rich peptides have been refreshed, including drug/RNA delivery systems . They can interact with negatively charged drug molecules and cell membranes through non-covalent interaction, including electrostatic interactions .

Biosensors

Arginine-rich peptides, such as Nona-arginine, have been used in the development of biosensors . Their ability to penetrate cell membranes makes them ideal for this application .

Blood-Brain Barrier (BBB) Penetration

Arginine-rich peptides have shown potential in penetrating the blood-brain barrier (BBB), which is a significant obstacle in drug delivery to the brain .

Membrane Internalization Mechanisms

Arginine-rich CPPs, like Nona-arginine, have unique properties that allow them to internalize a variety of cargoes using different uptake mechanisms . This has wide applicability and makes CPPs a trending tool for cellular delivery .

Interaction with Anionic Membranes

Nona-arginine has been found to interact with anionic membranes exhibiting different rigidity and fluidity . This interaction is crucial for the peptide’s ability to penetrate cell membranes .

作用機序

Target of Action

Nona-arginine, also known as (Arg)9, is a cell-penetrating peptide (CPP) composed of nine arginine residues . The primary targets of (Arg)9 are cellular plasma membranes . It interacts with these membranes to facilitate the delivery of various cargoes into cells .

Mode of Action

(Arg)9 interacts with its targets, the cellular plasma membranes, through a process known as direct membrane translocation . This interaction allows (Arg)9 to penetrate the cell membranes and deliver its cargoes into the cells . The calcium channel Orai1 plays a crucial role in triggering the rapid uptake of the peptides .

Biochemical Pathways

The biochemical pathways affected by (Arg)9 are primarily related to arginine metabolism. Arginine can be metabolized via the arginase pathway, which limits arginine availability for nitric oxide (NO) synthesis . The product of this pathway, ornithine, can further feed into the downstream pathways of polyamine and proline syntheses, which are important for cellular proliferation and tissue repair .

Pharmacokinetics

It’s known that the salt form of (arg)9, known as (arg)9 acetate, generally has better water solubility and stability than the free form .

Result of Action

(Arg)9 exhibits neuroprotective activity, providing significant neuroprotection in a dose-response manner following glutamic acid exposure . It is less effective in the kainic acid model .

Action Environment

The action of (Arg)9 can be influenced by various environmental factors. For instance, the amino acid sequence is a key factor that determines the cellular internalization mechanism . Furthermore, the non-cytotoxic nature and the wide applicability make (Arg)9 a trending tool for cellular delivery .

将来の方向性

Arginine-rich peptides like Nona-arginine have attracted substantial scientific attention due to their unique cell penetration properties . They have potential applications in drug/RNA delivery systems, biosensors, and blood-brain barrier (BBB) penetration . Understanding the membrane internalization mechanisms and design strategies of CPPs will expand their potential applications in clinical trials .

特性

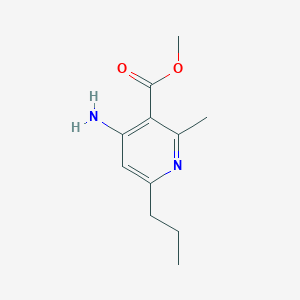

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNKPNYCNUKOAU-VXJRNSOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H110N36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nona-arginine | |

CAS RN |

143413-47-2 | |

| Record name | Nona-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nona-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does nona-arginine interact with cell membranes?

A1: Nona-arginine interacts with cell membranes primarily through electrostatic interactions between its positively charged arginine residues and negatively charged components of the membrane, such as glycosaminoglycans and phospholipids. [, , , , , ] This interaction can lead to membrane destabilization and subsequent cellular uptake through various mechanisms, including endocytosis and direct penetration. [, , , ]

Q2: What are the downstream effects of nona-arginine once inside the cell?

A2: The downstream effects of nona-arginine are largely dependent on the cargo it delivers. R9 itself primarily acts as a carrier and does not possess inherent biological activity. [] Once inside the cell, R9-cargo complexes can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. [, , ] The specific localization and subsequent effects depend on the nature of the cargo and its intended target.

Q3: Can nona-arginine induce toxicity in cells?

A3: While generally considered non-toxic, nona-arginine can induce toxicity at high concentrations. [, ] The concentration threshold for toxicity varies depending on the cell type, cargo, and experimental conditions.

Q4: What is the molecular formula and weight of nona-arginine?

A4: The molecular formula of nona-arginine is C45H98N36O10, and its molecular weight is 1267.5 g/mol.

Q5: What spectroscopic techniques are commonly used to characterize nona-arginine?

A5: Common spectroscopic techniques used to characterize nona-arginine include: * Circular dichroism (CD) spectroscopy: To study the secondary structure of the peptide in solution and in complex with membranes. [, ] * Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the three-dimensional structure and dynamics of the peptide. [, ] * UV-Vis spectroscopy: To investigate the aggregation properties of the peptide. []

Q6: How does the performance of nona-arginine as a delivery vector vary under different conditions?

A6: The performance of nona-arginine is influenced by factors such as: * Peptide concentration: Higher concentrations can enhance uptake but also increase the risk of toxicity. [] * Cargo properties: Size, charge, and hydrophobicity of the cargo can affect complex formation and cellular uptake. [, ] * Cell type: Different cell types exhibit varying sensitivities to nona-arginine and different uptake mechanisms. [] * Environmental factors: Temperature, pH, and ionic strength can impact peptide stability and membrane interactions. [, ]

Q7: How do modifications to the nona-arginine structure affect its activity?

A7: Modifications to the nona-arginine structure, such as: * Chain length: Increasing or decreasing the number of arginine residues can impact membrane binding and cellular uptake. [] * Amino acid substitutions: Replacing arginine with other amino acids can alter charge distribution and affect interactions with membranes and cargo. [] * Cyclization: Introducing cyclic structures can enhance stability and improve cellular uptake. [] * Lipid conjugation: Adding lipid moieties can facilitate membrane interactions and improve cellular uptake. []

Q8: What are the challenges associated with formulating nona-arginine for therapeutic applications?

A8: Challenges include: * Proteolytic degradation: Nona-arginine is susceptible to degradation by proteases, which can limit its efficacy in vivo. [] * Short half-life: Rapid clearance from circulation can reduce bioavailability and therapeutic efficacy. []

Q9: What strategies are being explored to improve the stability and bioavailability of nona-arginine formulations?

A9: Strategies include: * Chemical modifications: Introducing non-natural amino acids or chemical modifications to the peptide backbone can enhance resistance to degradation. [] * Nanoparticle encapsulation: Encapsulating nona-arginine within nanoparticles can protect it from degradation and prolong its circulation time. [, ] * Conjugation to polymers: Attaching nona-arginine to polymers like polyethylene glycol (PEG) can improve stability and reduce immunogenicity. []

Q10: How is nona-arginine being explored for targeted drug delivery?

A10: Nona-arginine can be conjugated to targeting ligands, such as antibodies, peptides, or small molecules, to direct the delivery of cargo to specific cell types or tissues. [, , ]

Q11: How are computational methods being used to study nona-arginine?

A11: Computational methods, such as molecular dynamics (MD) simulations, are used to: * Investigate peptide-membrane interactions: Simulating the behavior of nona-arginine at the membrane interface to understand its penetration mechanism. [, ] * Design more efficient CPPs: Optimizing peptide sequences and modifications to improve membrane translocation and cargo delivery. []

Q12: What are some examples of in vitro and in vivo applications of nona-arginine for drug delivery?

A12: Examples include: * Gene delivery: Delivery of siRNA and plasmid DNA for gene silencing and gene editing applications. [, , ] * Protein delivery: Delivery of therapeutic proteins and peptides, such as antibodies and enzymes, into cells. [, ] * Nanoparticle delivery: Facilitating the cellular uptake of nanoparticles for imaging and drug delivery applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)